4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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Overview
Description
4-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of benzamides and features a pyrido[1,2-a]pyrimidin-4-one core, which is substituted with a chloro group and a dimethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multiple steps, starting with the construction of the pyrido[1,2-a]pyrimidin-4-one core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The chloro and dimethyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: In the medical field, this compound is being explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it valuable in the synthesis of high-performance materials.
Mechanism of Action
The mechanism by which 4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
4-Chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
4-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrimido[1,2-a]pyrimidin-3-yl)benzamide
4-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[2,3-a]pyrimidin-3-yl)benzamide
Uniqueness: 4-Chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide stands out due to its specific substitution pattern and the presence of the pyrido[1,2-a]pyrimidin-4-one core. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-3-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKTHQZITXVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)Cl)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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